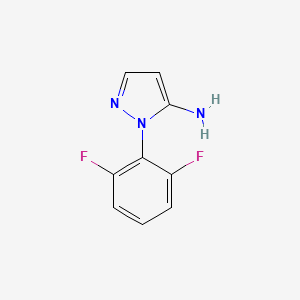

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7F2N3 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H7F2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2 |

InChI Key |

NHUZLFCIDADVST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C(=CC=N2)N)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for Research Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural verification.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to each chemically non-equivalent proton.

Expected ¹H-NMR Spectral Characteristics:

Difluorophenyl Ring Protons: The 2,6-difluorophenyl group contains three aromatic protons. The proton at the 4-position (H-4') would likely appear as a triplet due to coupling with the two equivalent protons at the 3- and 5-positions. The protons at the 3- and 5-positions (H-3' and H-5') would appear as a doublet of doublets or a multiplet, coupling to H-4' and the adjacent fluorine atoms. These signals would typically be found in the aromatic region of the spectrum, approximately δ 7.0-7.6 ppm.

Pyrazole (B372694) Ring Protons: The pyrazole ring has two protons. The proton at the 3-position (H-3) and the proton at the 4-position (H-4) are adjacent and would split each other into doublets. Based on the electronic environment, these signals are expected in the range of δ 5.8-7.8 ppm. The specific chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing phenyl group.

Amino Group Protons: The protons of the primary amine (-NH₂) at the 5-position would typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is often observed between δ 4.0-6.0 ppm.

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule's backbone. A proton-decoupled ¹³C-NMR spectrum for this compound would be expected to display nine distinct signals, one for each carbon atom in its unique chemical environment.

Expected ¹³C-NMR Spectral Characteristics:

Difluorophenyl Ring Carbons: Six signals would correspond to the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine (C-2' and C-6') would show a large coupling constant (¹JCF) and appear as a doublet. The carbon to which the pyrazole ring is attached (C-1') would appear as a triplet due to coupling with the two ortho fluorine atoms (²JCF). The remaining aromatic carbons (C-3', C-4', C-5') would also exhibit smaller C-F couplings. These signals would be found in the aromatic region, typically δ 110-165 ppm, with the fluorine-bonded carbons appearing at the lower field (higher ppm) end of this range due to the strong deshielding effect of fluorine.

Pyrazole Ring Carbons: Three signals would correspond to the pyrazole ring carbons (C-3, C-4, and C-5). The carbon bearing the amino group (C-5) would be significantly shielded compared to the other two, while C-3 and C-4 would have chemical shifts characteristic of heterocyclic aromatic systems.

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR is a crucial technique for structural confirmation. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting fluorine-containing compounds.

Expected ¹⁹F-NMR Spectral Characteristics:

For this compound, the two fluorine atoms are chemically equivalent due to the free rotation around the C-N bond. Therefore, the ¹⁹F-NMR spectrum is expected to show a single signal.

This signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the phenyl ring (H-3'/5' and H-4'). The chemical shift for fluorine atoms on an aromatic ring typically falls within the range of δ -100 to -140 ppm relative to a standard like CFCl₃.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound, providing powerful evidence for its identity.

HRMS provides a highly accurate measurement of the molecular weight, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula.

Expected HRMS Data:

The molecular formula for this compound is C₉H₇F₂N₃.

The theoretical monoisotopic mass can be calculated with high precision.

Using electrospray ionization (ESI) in positive mode, the expected ion would be the protonated molecule, [M+H]⁺, with a calculated exact mass of 196.0681 m/z. An experimental HRMS measurement matching this value would provide strong confirmation of the molecular formula.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the molecular weight of the main component.

Expected LC-MS Findings:

In an LC-MS analysis of a synthesized sample of this compound, the chromatogram should ideally show a single major peak, indicating the purity of the compound.

The mass spectrum associated with this peak would display the mass-to-charge ratio for the protonated molecule ([M+H]⁺), which would be approximately 196 m/z in a low-resolution instrument. This confirms that the separated compound has the correct molecular weight.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.

The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. nih.govrsc.org The asymmetric stretching band typically appears at a higher wavenumber than the symmetric stretching band. Additionally, the N-H bending vibration, or scissoring motion, of the primary amine is anticipated to produce a medium to strong absorption band in the range of 1580-1650 cm⁻¹. nih.gov

The aromatic nature of both the difluorophenyl and pyrazole rings will give rise to several characteristic absorptions. C-H stretching vibrations of the aromatic rings are expected in the region of 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations will likely produce a series of sharp bands of variable intensity between 1400 and 1600 cm⁻¹. The C-N stretching vibrations within the pyrazole ring and connecting the phenyl ring are predicted to appear in the 1250-1340 cm⁻¹ range. rsc.org

A particularly notable feature in the IR spectrum of this compound would be the C-F stretching vibrations originating from the difluorophenyl group. These are typically strong and sharp absorptions and are expected to be observed in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |

| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3300 - 3400 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic C-N/Pyrazole C-N | C-N Stretch | 1250 - 1340 |

| Aryl Fluoride (C-F) | C-F Stretch | 1000 - 1400 |

X-ray Crystallography for Solid-State Molecular Architecture

While specific crystallographic data for this compound are not publicly available, studies on analogous aminopyrazole derivatives provide insight into the likely solid-state architecture. nih.govresearchgate.net It is anticipated that the molecule would adopt a conformation where the difluorophenyl and pyrazole rings are not coplanar, with a certain dihedral angle between them to minimize steric hindrance.

The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the primary amine group. The amine protons can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and potentially the fluorine atoms could act as hydrogen bond acceptors, leading to the formation of extended supramolecular networks. rsc.org

A hypothetical crystallographic analysis would yield a data table summarizing key structural parameters. An example of such a table, based on expectations for this class of compounds, is provided below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Volume (ų) | 1500 - 2000 |

| Z (molecules/unit cell) | 4 |

Other Advanced Analytical Methodologies in Compound Characterization

Beyond IR spectroscopy and X-ray crystallography, a range of other advanced analytical techniques are indispensable for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the molecular structure.

¹H NMR: Would confirm the number and connectivity of protons, with characteristic chemical shifts for the amine, aromatic, and pyrazole protons.

¹³C NMR: Would identify all unique carbon environments within the molecule.

¹⁹F NMR: Is particularly important for fluorinated compounds, and would show a characteristic signal for the two equivalent fluorine atoms on the phenyl ring, likely with coupling to the adjacent aromatic protons. unf.edu

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular formula.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, serving as a fundamental confirmation of its empirical formula.

The collective data from these techniques provide a comprehensive and unambiguous structural elucidation of the research compound this compound, which is essential for its further study and application in various fields of chemical research.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's intrinsic properties. These methods are used to determine the three-dimensional structure, electron distribution, and orbital energies, which collectively define the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular geometry—a process known as geometry optimization. nih.govacu.edu.in This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

For pyrazole derivatives, the geometry optimization reveals key structural features. For instance, in related 1-phenyl-pyrazole structures, the pyrazole and phenyl rings are typically not coplanar. The dihedral angle between these rings is influenced by the substituents on the phenyl group. nih.gov In 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the dihedral angle between the pyrazole and phenyl rings is 45.65 (6)°. nih.gov The optimization of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine would similarly predict a twisted conformation to minimize steric hindrance between the ortho-fluorine atoms and the pyrazole ring. The calculated bond lengths and angles are expected to be in good agreement with experimental data from X-ray crystallography where available. nih.gov

| Parameter | Typical Calculated Value (Å or °) | Reference Compound |

|---|---|---|

| N–N Bond Length | ~1.37-1.38 Å | [3-(4-nitrophenyl) yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov |

| C=N Bond Length | ~1.29-1.30 Å | [3-(4-nitrophenyl) yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov |

| Phenyl C-C Bond Length | ~1.38-1.40 Å | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com |

| Pyrazole Ring Angles | ~105-112° | Generic Pyrazole Ring |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more polarizable and reactive. nih.gov For pyrazole derivatives, DFT calculations are used to determine these orbital energies. In a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO energy gap was 4.4815 eV. ajchem-a.com For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the gap was found to be approximately 4.458 eV. nih.gov It is anticipated that this compound would have a similar energy gap, indicating significant stability. The distribution of HOMO and LUMO orbitals shows where electrophilic and nucleophilic attacks are most likely to occur.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | -6.5743 | -2.0928 | 4.4815 |

| 5-(2,3-dichlorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide acu.edu.in | - | - | 4.3783 |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov | - | - | 4.458 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, typically using a color scale. nih.gov

In an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. acu.edu.innih.gov

Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H). acu.edu.in

Green regions denote neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atoms of the pyrazole ring and the amino group, highlighting their nucleophilic character. The fluorine atoms on the phenyl ring would also contribute to negative potential regions. Positive potential (blue) would be concentrated around the hydrogen atoms of the amino group, indicating their acidic nature and potential to act as hydrogen bond donors. researchgate.net

The distribution of electron density within a molecule can be quantified through population analysis methods like Mulliken charge analysis or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom, providing insight into the molecule's polarity and the nature of its chemical bonds. researchgate.net

Molecules with rotatable single bonds can exist in multiple conformations. Potential Energy Surface (PES) scanning is a computational technique used to explore these different conformations and identify the most stable ones (i.e., those at energy minima). A PES scan is performed by systematically rotating a specific dihedral angle and calculating the energy at each step. nih.gov

For this compound, a key conformational feature is the rotation around the C-N bond connecting the phenyl ring to the pyrazole ring. A PES scan of this dihedral angle would reveal the energy barriers between different rotational isomers (rotamers) and identify the lowest-energy conformation. Due to the steric hindrance from the two ortho-fluorine atoms, the global minimum energy conformation is expected to be one where the phenyl and pyrazole rings are significantly twisted relative to each other, as this minimizes repulsive interactions. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a protein or other receptor. nih.gov This technique is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. ijpbs.com The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and calculating a "docking score," which estimates the binding affinity. nih.gov

Derivatives of 5-aminopyrazole have been investigated as inhibitors for various protein kinases, such as EGFR and Raf kinases, which are important targets in cancer therapy. rsc.orgnih.gov Docking studies on these derivatives have revealed key binding interactions. Typically, the pyrazole core and its substituents form a network of hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. nih.govrsc.org

For this compound, a hypothetical docking study against a protein kinase would likely show:

Hydrogen bonding between the amino group (-NH2) and/or the pyrazole nitrogens with backbone carbonyls or side chains of amino acids like aspartate or glutamate.

Hydrophobic interactions between the difluorophenyl ring and nonpolar residues such as leucine, valine, or alanine.

Possible halogen bonding interactions involving the fluorine atoms.

These interactions anchor the ligand within the binding site, and the strength of these interactions, reflected in a low binding energy score, indicates a potentially potent inhibitor. nih.gov

| Compound Type | Protein Target | Key Interacting Residues | Typical Binding Energy (kcal/mol) |

|---|---|---|---|

| Pyrazole derivatives nih.gov | VEGFR-2 | (Not specified) | -10.09 |

| 1,3,5-triazine-based pyrazole rsc.org | EGFR | (Multiple H-bonds) | (Good affinity reported) |

| Amino-1H-pyrazole amides nih.gov | B-Raf V600E | (Not specified) | (Potent inhibition reported) |

Identification of Putative Biological Targets and Binding Modes

Computational docking studies are instrumental in identifying potential protein targets for novel compounds by simulating the interaction between a ligand and a protein's binding site. The 5-aminopyrazole scaffold is a versatile framework found in inhibitors of various protein kinases, which are crucial regulators of cell signaling and frequent targets in drug discovery. mdpi.com

One of the most prominent putative targets for this class of compounds is p38 MAP kinase , a key enzyme in the signaling cascade for inflammatory cytokine production. mdpi.comnih.govresearchgate.net Molecular modeling and high-throughput screening have led to the discovery of potent p38 inhibitors based on the 1-phenyl-1H-pyrazol-5-amine core. nih.gov Computational analyses, supported by X-ray crystallography, have revealed two distinct binding modes for pyrazole-based inhibitors of p38:

ATP-Competitive Binding: In this mode, the inhibitor binds to the adenosine (B11128) 5'-triphosphate (ATP) binding pocket on the kinase. nih.gov A key feature of this interaction is a specific hydrogen bond formed between the exocyclic 5-amino group of the pyrazole and the backbone of a threonine residue (Thr106) in the hinge region of the kinase. nih.gov

Allosteric Binding: A separate class of diaryl urea-based pyrazole inhibitors binds to a novel allosteric site, which is distinct from the ATP pocket. researchgate.net This binding is only possible after a significant conformational change in the kinase's activation loop, specifically involving the Asp-Phe-Gly (DFG) motif, which flips from its active "DFG-in" to an inactive "DFG-out" conformation. researchgate.netcmu.ac.th This movement exposes a new hydrophobic pocket that the inhibitor can occupy. nih.govresearchgate.net

Beyond p38 MAP kinase, molecular docking simulations have suggested other potential targets for pyrazole derivatives, including other protein kinases critical to cell proliferation and cancer progression. These include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govresearchgate.net

Aurora A kinase nih.govresearchgate.net

Cyclin-dependent kinase 2 (CDK2) nih.govresearchgate.net

In each case, docking studies predict that the pyrazole core can fit deeply within the respective ATP-binding pockets of these enzymes, establishing a network of interactions that lead to inhibition. nih.gov

Evaluation of Binding Affinities and Molecular Interactions

The stability of a ligand-protein complex, and thus the inhibitory potency of a compound, is determined by the sum of its molecular interactions within the binding site. Computational methods are used to visualize and quantify these interactions, guiding the optimization of inhibitor affinity.

For ATP-competitive inhibitors of p38 MAP kinase, the binding is anchored by a unique hydrogen bond between the 5-amino group of the pyrazole scaffold and the backbone amide of Thr106. nih.gov This specific interaction is considered a significant contributor to the selectivity of these compounds for p38. nih.gov

In the case of allosteric inhibitors that bind to the "DFG-out" conformation, the interactions are different. The binding mode involves a combination of:

Lipophilic Interactions: The inhibitor occupies a hydrophobic pocket created by the conformational change, forming favorable van der Waals contacts. nih.govresearchgate.net

Hydrogen Bonding: The urea (B33335) moiety of these inhibitors forms hydrogen bonds with conserved residues in the allosteric site, further stabilizing the complex. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further refine this understanding by modeling the dynamic behavior of the inhibitor within the binding site over time, confirming the stability of key interactions. cmu.ac.th For other kinases, docking studies consistently show that pyrazole derivatives form hydrogen bonds with key residues in the hinge region of the ATP binding site, a common feature of kinase inhibitors. nih.govresearchgate.net

| Target Protein | Binding Site | Key Interacting Residue(s) | Type of Interaction | Reference |

|---|---|---|---|---|

| p38 MAP Kinase | ATP Pocket (DFG-in) | Threonine 106 | Hydrogen Bond (from 5-amino group) | nih.gov |

| p38 MAP Kinase | Allosteric Pocket (DFG-out) | Asp168, Phe169, Gly170 | Hydrophobic & Hydrogen Bonds | nih.govresearchgate.net |

| VEGFR-2 | ATP Pocket | Not specified | Hydrogen Bond | nih.gov |

| Aurora A Kinase | ATP Pocket | Not specified | Hydrogen Bond | nih.gov |

| CDK2 | ATP Pocket | Not specified | Hydrogen Bond | nih.gov |

Theoretical Prediction of Chemical Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the intrinsic chemical reactivity of a molecule. eurasianjournals.comresearchgate.net These methods provide insights into the electronic structure, identifying sites that are susceptible to electrophilic or nucleophilic attack. eurasianjournals.com

For 5-aminopyrazole derivatives, the pyrazole ring contains both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, giving it amphoteric properties. nih.gov The reactivity is largely dictated by the distribution of electron density and the location of its frontier molecular orbitals (HOMO and LUMO).

Nucleophilic Sites: The most reactive nucleophilic centers are key to understanding how the molecule will interact with electrophiles or participate in cyclization reactions. For 5-aminopyrazoles, the order of nucleophilicity is generally considered to be the 5-NH2 group > the 1-NH group > the C4 position.

Molecular Electrostatic Potential (MEP): DFT calculations can generate MEP maps, which visualize the electrostatic potential on the molecule's surface. researchgate.netnih.gov Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. For pyrazole derivatives, the most electron-rich regions are often located around the nitrogen atoms, highlighting their role as hydrogen bond acceptors. nih.gov

Protonation Sites: Computational studies can predict the most likely site of protonation by calculating the proton affinity (PA) and gas-phase basicity (GB) for different atoms in the molecule. researchgate.net Such studies confirm that the nitrogen atoms are the most basic centers in pyrazole compounds. researchgate.net

These theoretical predictions are crucial for planning synthetic routes and understanding the potential metabolic pathways of pyrazole-based compounds.

Computational Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and highlight the structural features that are most important for potency. nih.gov

For pyrazole derivatives, 2D- and 3D-QSAR studies have been successfully applied to understand their activity against various targets, such as cancer cell lines. nih.gov These models rely on calculating a range of molecular descriptors for each compound, which can include:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Related to the distribution of charge and orbital energies.

Hydrophobic descriptors: Related to the molecule's lipophilicity.

Topological descriptors: Related to the connectivity of atoms.

A statistical model is then generated to find the best correlation between these descriptors and the observed biological activity (e.g., IC50 values). nih.gov For pyrazole derivatives, QSAR studies have revealed key insights.

| Structural Region | Modification | Impact on Activity | Reference |

|---|---|---|---|

| 1-Phenyl Ring | Substitution with electron-withdrawing or donating groups | Significantly modulates potency; optimal substitution depends on the specific target. | nih.govnih.gov |

| Pyrazole Core | Substitution at C3 and C4 positions | Can enhance binding affinity and introduce new interaction points with the target protein. | nih.gov |

| 5-Amino Group | Acylation or modification | Can abolish activity if it disrupts a critical hydrogen bond (e.g., with Thr106 in p38). | nih.gov |

| Overall Molecule | Addition of groups like -CH3, -Br, -OH, -OCH3 | Can increase anti-proliferative activity against cancer cell lines, as predicted by QSAR models. | nih.gov |

These computational SAR models serve as a powerful predictive tool, enabling the rational design of more potent and selective this compound analogues by prioritizing modifications that are most likely to improve biological activity.

Mechanistic Investigations of Biological Activities in Preclinical Research

Enzyme Inhibition and Modulation Mechanisms

The 5-aminopyrazole scaffold, a core component of the subject compound, is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govmdpi.com Its derivatives have been extensively studied for their ability to modulate the activity of several key enzymes involved in disease pathology.

Derivatives containing the 5-aminopyrazole core have been identified as potent and highly selective inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and a mediator of pro-inflammatory cytokine production. nih.govmdpi.com

The mechanism of inhibition has been elucidated through X-ray crystallography studies on a series of 5-amino-1-phenyl-1H-pyrazol-4-yl methanones, which are structurally related to 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine. These studies revealed that the inhibitors bind to the ATP-binding pocket of unphosphorylated p38α. nih.gov A crucial interaction for selectivity is a unique hydrogen bond formed between the exocyclic 5-amino group of the pyrazole (B372694) inhibitor and the side-chain hydroxyl of threonine 106 within the kinase. nih.gov This interaction, distinct from those observed with other classes of kinase inhibitors, is believed to be a primary contributor to the high selectivity for p38α and p38β isoforms. nih.govresearchgate.net

Further optimization of this series led to the identification of compound RO3201195 , an orally bioavailable and highly selective inhibitor of p38 that advanced to clinical trials. nih.gov The core pyrazole scaffold and its exocyclic amine are essential for this specific binding mode.

| Compound | Target | Key Mechanistic Feature | Reference |

|---|---|---|---|

| 5-amino-1-phenyl-1H-pyrazol-4-yl methanone (B1245722) series | p38α MAP Kinase | Binds to ATP pocket; unique H-bond between exocyclic amine and Thr106. | nih.gov |

The pyrazole scaffold is a key feature in a variety of compounds designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis, which is crucial for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR2 is a validated strategy in cancer therapy. nih.govnih.gov

Molecular docking studies of pyrazole-based inhibitors reveal their mechanism of action within the ATP-binding site of the VEGFR2 kinase domain. The pyrazole core acts as a scaffold, positioning other functional groups to form key interactions. For instance, certain pyrazole derivatives form two hydrogen bonds with the side chain of Asp1046 and another hydrogen bond with Lys868. nih.gov These interactions stabilize the inhibitor within the active site, preventing the binding of ATP and subsequent receptor autophosphorylation. The inhibition of this signaling cascade blocks downstream pathways responsible for cell proliferation and angiogenesis. nih.gov

Numerous pyrazole derivatives have demonstrated potent VEGFR2 inhibition, with some compounds showing activity in the nanomolar range.

| Compound | VEGFR2 IC₅₀ | Reference |

|---|---|---|

| Compound 3 (pyrano-pyrazolo-pyrimidine derivative) | 0.06 μM (EGFR), Not specified for VEGFR2 | nih.gov |

| Compound 9 (dihydropyrano[2,3-c]pyrazole derivative) | 0.22 μM | nih.gov |

| Difluorophenyl analog 1 (triazolyl–quinazoline derivative) | 0.0070 μM | nih.gov |

| Compound 6b (N-mannich pyrazole-5-ol derivative) | 0.2 μM | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation. dovepress.comnih.gov Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrazole-containing compounds have been successfully developed as EGFR kinase inhibitors. nih.gov

The primary mechanism of action for these inhibitors is competitive inhibition at the ATP-binding site within the EGFR kinase domain. nih.gov By occupying this site, the inhibitors prevent the phosphorylation of tyrosine residues, thereby blocking the downstream activation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. dovepress.com Molecular docking simulations have shown that pyrazole derivatives can establish crucial hydrogen bonds within the active site, particularly with the backbone amide of Met769 in the hinge region, an interaction conserved among many effective EGFR inhibitors. researchgate.net

Several fused pyrazole derivatives have been synthesized and shown to possess potent dual inhibitory activity against both EGFR and other related kinases, such as HER2 or VEGFR2. nih.gov

| Compound | EGFR IC₅₀ | Reference |

|---|---|---|

| Compound 4a (pyrazole derivative) | 0.31 μM | nih.gov |

| Compound 3 (pyrano-pyrazolo-pyrimidine derivative) | 0.06 μM | nih.gov |

| Erlotinib (Reference Drug) | 0.11 μM | nih.gov |

Based on available preclinical research, specific mechanistic investigations for this compound or its direct derivatives against Dihydrofolate reductase (DHFR) and Lymphocyte-specific protein tyrosine kinase (Lck) have not been detailed in the reviewed literature.

Derivatives based on the pyrazole scaffold have been central to the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdntb.gov.ua The therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from the inhibition of COX-2, while undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1 isoform. researchgate.net

The mechanism for COX-2 selectivity in diarylheterocyclic compounds, including many pyrazole derivatives, is based on structural differences between the two enzyme isoforms. The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1. Pyrazole-based inhibitors are designed with bulky side groups (often a sulfonamide or methylsulfonyl moiety) that can fit into this side pocket, allowing for preferential binding to and inhibition of COX-2. nih.gov

Molecular docking studies of pyrazole derivatives have identified key interactions within the COX-2 active site. For example, a hydrogen bond between a nitro group on the inhibitor and the residue Arg120 has been observed, which is important for the interaction with COX-2. nih.gov This selective inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. nih.gov

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 16 (Acylamino-linked pyrazole) | 1.76 | 11.1 | nih.gov |

| Compounds 2 & 3 (1,5-diphenyl pyrazoles) | 0.45 | 111.1 | nih.gov |

| Compound AD 532 | Less potent than Celecoxib | Not specified | nih.gov |

| Compound 6f (Trimethoxy pyrazole–pyridazine hybrid) | 1.15 | Higher than Celecoxib | rsc.org |

Kinase Inhibition Studies

Receptor Ligand Binding and Modulation Mechanisms

Preclinical research data specifically detailing the interaction of this compound or related amino-pyrazole derivatives with the Neurotensin Receptor Type 2 (NTS2), Neuropeptide Y receptor Y5 (NPY5), Corticotropin-releasing factor receptor 1 (CRF-1), or GABA receptors are not available in the current body of scientific literature. While some substituted 5-aminopyrazoles have been investigated for their insecticidal activity through blockage of GABA-A receptors in pests, this action has not been a focus of preclinical research in mammalian systems for this specific compound class. nih.gov

Cellular Pathway Modulation and Mechanistic Effects

Apoptosis Induction Mechanisms in Cell Lines

The amino-pyrazole scaffold is a core component of many molecules investigated for their ability to induce programmed cell death, or apoptosis, in cancer cell lines. Preclinical studies have elucidated several key mechanisms through which these derivatives exert their cytotoxic effects. A common pathway involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis. researchgate.net Certain pyrazole compounds have been shown to disrupt the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). researchgate.netnih.gov This disruption leads to an increase in the Bax/Bcl-2 ratio, which permeabilizes the mitochondrial membrane and initiates the intrinsic apoptotic pathway. researchgate.net

This mitochondrial pathway activation culminates in the release of cytochrome c, which triggers a cascade of intracellular proteases known as caspases. researchgate.net Studies on various pyrazole derivatives have confirmed the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the key executioner caspase, caspase-3. researchgate.netnih.gov The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of essential cellular proteins and ultimately, cell death. nih.gov Furthermore, some pyrazole derivatives have been found to upregulate the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic genes like Bax to facilitate apoptosis. nih.gov Another identified mechanism is the induction of intracellular reactive oxygen species (ROS), which can cause cellular damage and trigger apoptotic signaling pathways. nih.gov

The cytotoxic potential of various pyrazole derivatives has been quantified in numerous cancer cell lines, as detailed in the table below.

Table 1: Cytotoxic Activity (IC50) of Representative Pyrazole Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

|---|---|---|---|---|

| TOSIND | MDA-MB-231 | Breast | 17.7 | nih.gov |

| PYRIND | MCF-7 | Breast | 39.7 | nih.gov |

| 3f | MDA-MB-468 | Breast | 14.97 | nih.gov |

| Compound 37 | MCF-7 | Breast | 5.21 | nih.gov |

| Compound 4 | HCT-116 | Colon | 3.81 | rsc.org |

| Compound 11 | A549 | Lung | <0.65 | nih.gov |

| Compound 11 | MCF-7 | Breast | <0.65 | nih.gov |

| Compound 11 | Colo205 | Colon | <0.65 | nih.gov |

| Compound 11 | A2780 | Ovarian | <0.65 | nih.gov |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many pyrazole derivatives have been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. The ability to halt the cell cycle at specific checkpoints is a key mechanism for many anticancer agents. mdpi.com Preclinical studies have demonstrated that different pyrazole compounds can arrest cancer cells at various phases of the cell cycle, including the G1, S, or G2/M phases. nih.govrsc.orgmdpi.com

The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are enzymes crucial for driving the cell through its different phases. rsc.org For instance, certain pyrazole-based compounds have been developed as potent inhibitors of CDK2, which plays a vital role in the G1/S phase transition. rsc.orgrsc.org Inhibition of CDK2 can lead to a significant arrest of cells in the G1 phase. rsc.orgrsc.org Other pyrazole derivatives have been observed to cause an accumulation of cells in the S phase or the G2/M phase, suggesting interference with DNA replication or mitotic processes, respectively. mdpi.comresearchgate.net This cell cycle blockade prevents cancer cells from dividing and can be a precursor to apoptosis. nih.govmdpi.com

Table 2: Cell Cycle Arrest Induced by Representative Pyrazole Derivatives

| Compound | Cell Line | Cancer Type | Arrest Phase(s) | Citation(s) |

|---|---|---|---|---|

| Compound 4 | HCT-116 | Colon | G1 | rsc.orgrsc.org |

| PTA-1 | MDA-MB-231 | Breast | S and G2/M | mdpi.com |

| Compound 3f | MDA-MB-468 | Breast | S | nih.gov |

| Compound 40 | SPC212 | Lung | G2/M | nih.gov |

| Compounds 8b, 8c | HOP-92 | Lung | G1/S | researchgate.net |

| Compound 5 | K562, A549 | Leukemia, Lung | G2/M | mdpi.com |

| 43d | - | - | G2/M | nih.gov |

Microtubule Assembly Inhibition

A more specific mechanism of action identified for a subset of pyrazole-based compounds is the inhibition of microtubule dynamics. mdpi.commdpi.com Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is necessary for chromosome segregation during cell division. mdpi.com Agents that disrupt microtubule assembly or disassembly are potent anticancer drugs.

Several pyrazole derivatives have been identified as tubulin polymerization inhibitors. mdpi.commdpi.com Mechanistic studies, including docking simulations, indicate that these compounds can bind to the colchicine-binding site on β-tubulin. nih.govmdpi.com By occupying this site, the compounds prevent the polymerization of tubulin dimers into microtubules. nih.gov This disruption of the microtubule network leads to a failure in mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.govmdpi.com

Table 3: Tubulin Polymerization Inhibitory Activity of Pyrazole Derivatives

| Compound | Activity | IC50 (µM) | Citation(s) |

|---|---|---|---|

| Compound 5b | Tubulin Polymerization Inhibition | 7.30 | mdpi.com |

| Compound 7 | Tubulin Assembly Inhibition | 1.52 | nih.gov |

| Compound 9 | Tubulin Polymerization Inhibition | 2.1 | nih.gov |

Antimicrobial Action Mechanisms

Antibacterial Mechanisms

The pyrazole scaffold is present in numerous compounds investigated for their antibacterial properties against a wide range of pathogens, including drug-resistant strains. nih.gov While the precise mechanism is not elucidated for every derivative, several modes of action have been proposed and studied for this class of molecules.

A primary target for some pyrazole-based antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. mdpi.comnih.gov By inhibiting this enzyme, these compounds prevent the necessary supercoiling and uncoiling of bacterial DNA, leading to a cessation of cellular processes and bacterial death. nih.gov This mechanism is shared with the well-known fluoroquinolone class of antibiotics. Some pyrazole derivatives have also been shown to inhibit topoisomerase IV, another crucial enzyme involved in bacterial cell division. mdpi.com

Another proposed antibacterial mechanism for certain pyrazole derivatives, particularly pyrazole-derived hydrazones, is the disruption of the bacterial cell wall. nih.gov The cell wall is critical for maintaining the structural integrity of bacteria, and its disruption leads to cell lysis. Other studies on pyrazole compounds suggest a more global effect on bacterial cell function rather than inhibition of a single target. nih.gov The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit visible bacterial growth.

Table 4: Antibacterial Activity (MIC) of Representative Pyrazole Derivatives

| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) | Citation(s) |

|---|---|---|---|---|

| Compound 9 | S. aureus (incl. MRSA) | Positive | 4 | mdpi.com |

| Compound 9 | E. faecalis (incl. VRE) | Positive | 4 | mdpi.com |

| Compound 3a | Gram-Positive Strains | Positive | 0.125 | nih.gov |

| Compound 3a | Gram-Negative Strains | Negative | 0.062 - 0.25 | nih.gov |

| Compound 36 | E. coli | Negative | 0.31 - 1.56 | nih.gov |

| Compound 36 | K. pneumoniae | Negative | 0.31 - 1.56 | nih.gov |

| Compound 36 | A. baumannii | Negative | 0.31 - 1.56 | nih.gov |

| Compound 36 | P. aeruginosa | Negative | 0.31 - 1.56 | nih.gov |

Antifungal Mechanisms

The antifungal action of compounds based on the pyrazole scaffold, including derivatives related to this compound, is a subject of ongoing research. Mechanistic studies suggest that these compounds can interfere with critical physiological and structural components of fungal cells.

One primary mechanism involves the disruption of the fungal cell membrane. bohrium.com Research on certain 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives has shown that the presence of a phenyl group on the pyrazole ring is crucial for their antifungal effect. researchgate.netarabjchem.org A mechanistic investigation into one such derivative demonstrated that it may compromise the integrity of the mycelium's cell membrane, which in turn inhibits fungal growth. bohrium.comresearchgate.net This mode of action is distinct from some traditional amide fungicides, suggesting a novel pathway for this class of pyrazole compounds. arabjchem.org

Another well-established mechanism for azole-based antifungal agents is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity and function, leading to cell death. nih.govnih.gov Pyrazole derivatives have been shown to target this pathway, making it a plausible mechanism of action for compounds within this chemical class. nih.gov

Table 1: Investigated Antifungal Mechanisms of Pyrazole Derivatives

| Fungal Species | Observed Effect/Mechanism | Compound Class | Source |

|---|---|---|---|

| Gibberella zeae (G. zeae) | Disruption of the cell membrane of mycelium. | 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide | bohrium.comresearchgate.netarabjchem.org |

| Botrytis cinerea | Inhibition of fungal growth. | 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| Sclerotinia sclerotiorum | High inhibition of fungal growth. | 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| General Fungi | Inhibition of ergosterol biosynthesis. | Pyrazole Derivatives | nih.govnih.gov |

Antiparasitic/Antileishmanial Mechanisms

The pyrazole nucleus is a key structural motif in the development of antiparasitic and, specifically, antileishmanial agents. globalresearchonline.net The primary molecular target identified for the antileishmanial activity of pyrazole derivatives is the biosynthesis of ergosterol. nih.gov Ergosterol is an essential sterol in the cell membranes of protozoan parasites like Leishmania, and its inhibition leads to parasite death. nih.gov

Numerous studies have highlighted the efficacy of various pyrazole-containing compounds against different species of Leishmania and other parasites.

Against Leishmania species: Research has demonstrated that pyrazole derivatives exhibit significant activity against various species, including Leishmania major, Leishmania aethiopica, Leishmania donovani, and Leishmania amazonensis. researchgate.netresearchgate.net For instance, certain phenyl pyrazoline compounds have shown potent activity against L. donovani, surpassing that of the standard drug miltefosine (B1683995) in preclinical screenings. researchgate.net Similarly, substituted 5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazoles displayed promising activity against both promastigote and amastigote forms of L. amazonensis. researchgate.net

Against Trypanosoma cruzi: Trifluoromethylated pyrazole hybrids have been synthesized and evaluated for their effectiveness against the epimastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease, showing potential as trypanocidal agents. mdpi.comresearchgate.net

This consistent activity against parasites that rely on ergosterol underscores the inhibition of its synthesis as a central mechanism of action for this class of compounds.

Table 2: Antiparasitic/Antileishmanial Activity of Pyrazole Derivatives

| Target Parasite | Compound Class/Derivative | Noted Activity | Source |

|---|---|---|---|

| Leishmania donovani | Phenyl pyrazoline with propanoyl side chain | Highly active (IC50 = 0.0112 µg/ml) | researchgate.net |

| Leishmania aethiopica | Pyrazole derivatives | Active, comparable to miltefosine | researchgate.net |

| Leishmania amazonensis | 5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazoles | Promising activity against promastigotes and amastigotes | researchgate.net |

| Trypanosoma cruzi | Trifluoromethylated pyrazole hybrids | Effective against epimastigote form | mdpi.comresearchgate.net |

| Leishmania major | Pyrimido[1,2-a]benzimidazole with fluorophenyl substituent | Excellent activity in the nanomolar range | nih.gov |

Anti-inflammatory Action Mechanisms (e.g., Inhibition of Prostaglandin (B15479496) Production)

The pyrazole scaffold is recognized for its role in compounds exhibiting anti-inflammatory properties. globalresearchonline.net A primary mechanism by which many anti-inflammatory drugs exert their effects is through the modulation of inflammatory mediators, most notably the inhibition of prostaglandin biosynthesis. nih.gov

Prostaglandins are lipid autacoids derived from arachidonic acid that play a central role in the inflammatory response. nih.gov Their synthesis is mediated by cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). mdpi.com The inhibition of these enzymes by nonsteroidal anti-inflammatory drugs (NSAIDs) blocks the production of prostaglandins, thereby reducing the cardinal signs of inflammation such as redness, swelling, and pain. nih.gov

While pyrazole derivatives are known for their anti-inflammatory potential, specific preclinical studies detailing the mechanistic action of this compound on prostaglandin production pathways are not extensively documented in the available literature. However, based on the established pharmacology of anti-inflammatory agents, a likely mechanism of action for pyrazole-based compounds would involve the inhibition of key enzymes in the prostaglandin synthesis pathway, such as COX-2. Further investigation is required to confirm this specific molecular action.

Insecticidal Action Mechanisms in Target Pests

Aryl pyrazole compounds, a class that includes structures similar to this compound, are potent insecticides that act as neurotoxins. conicet.gov.ar The primary mechanism of action is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects. conicet.gov.ar

GABA is the main inhibitory neurotransmitter in insects. When it binds to its receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and inhibiting nerve impulse transmission. Aryl pyrazole insecticides bind to a site within this chloride channel, effectively blocking it. conicet.gov.ar This blockage prevents the inhibitory action of GABA, leading to uncontrolled neuronal firing, hyperexcitation of the central nervous system, and subsequent death of the insect. conicet.gov.ar

The well-known insecticide Fipronil, which is a 5-amino-1-aryl-pyrazole, operates via this precise mechanism. conicet.gov.ar Its action disrupts the function of the insect's nervous system, resulting in high efficacy against a range of pests. conicet.gov.ar This mode of action provides a clear and well-documented precedent for the insecticidal activity of related 5-amino-1-aryl-pyrazole compounds.

Table 3: Insecticidal Action of Aryl Pyrazole Compounds

| Target Pest | Compound Class | Mechanism of Action | Source |

|---|---|---|---|

| Tuta absoluta (Tomato leafminer) | 5-amino-1-aryl-1H-pyrazole-4-carbonitriles | Neurotoxin, likely GABA receptor antagonist. | conicet.gov.ar |

| Plutella xylostella (Diamondback moth) | Flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits | Not specified, but exhibits high insecticidal activity. | researchgate.net |

| Aphis fabae (Black bean aphid) | 1H-pyrazole-5-carboxylic acid derivatives | Not specified, but exhibits high insecticidal activity. | researchgate.net |

| General Insects | Fiproles (e.g., Fipronil) | Antagonist of GABA-gated chloride channels. | conicet.gov.ar |

Herbicide Action Mechanisms in Target Plants

Certain pyrazole derivatives function as effective herbicides, and their primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.gov HPPD is a critical enzyme in the plant's biochemical pathway for synthesizing plastoquinones and tocopherols (B72186) (Vitamin E). researchgate.net A crucial secondary effect of blocking this pathway is the disruption of carotenoid biosynthesis.

Carotenoids are essential pigments in plants that serve two main functions: they act as accessory pigments for photosynthesis and, more importantly, they protect chlorophyll (B73375) from photo-oxidation. By inhibiting HPPD, pyrazole herbicides prevent the formation of the necessary precursors for carotenoid synthesis. nih.gov Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, a process that leads to the characteristic "bleaching" or whitening of the plant's new growth. This ultimately results in the death of the susceptible plant. researchgate.net

Some pyrazole herbicides, such as pyrazolate, are considered pro-herbicides. In the plant, they are metabolized into a different compound, a 5-hydroxypyrazole derivative, which is the actual active molecule that inhibits the HPPD enzyme. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Structural Modifications with Mechanistic Biological Activity

The core structure of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine serves as a versatile template for investigating biological activity. Modifications to this scaffold have been directly correlated with changes in the compound's interaction with specific biological targets, such as protein kinases. A notable example is the exploration of this pyrazole (B372694) series as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways.

Systematic structural modifications have demonstrated that even minor alterations can significantly impact the mechanistic profile. For instance, the substitution pattern on the phenyl ring at the 1-position of the pyrazole is critical. The presence of the 2,6-difluoro substitution is often crucial for maintaining a specific conformation that enhances binding affinity to the target protein.

Research into a series of 5-amino-1-phenyl-1H-pyrazol-4-yl methanones, which includes the 1-(4-fluorophenyl) variant, has provided detailed insights. X-ray crystallography of these inhibitors bound to the ATP-binding pocket of p38α revealed that the exocyclic amine at the 5-position of the pyrazole ring forms a critical hydrogen bond with the side-chain hydroxyl of threonine 106 in the enzyme's active site. nih.gov This interaction is a key determinant of the compound's inhibitory mechanism and selectivity for p38 MAP kinase. nih.gov

Table 1: Correlation of Structural Changes with Biological Effects

| Structural Modification | Observed Effect on Biological Activity | Target Pathway/Enzyme |

|---|---|---|

| Exocyclic amine at C5-position | Forms key hydrogen bond with Thr106, crucial for inhibitory activity. | p38 MAP Kinase |

| 2,6-difluorophenyl group at N1 | Orients the molecule within the binding site, enhancing potency. | p38 MAP Kinase |

| Introduction of a bulky group at C4 | Can disrupt binding and reduce potency. | Kinases |

Identification of Key Pharmacophoric Features for Target Interactions

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For the this compound scaffold, several key pharmacophoric features have been identified that are critical for its interaction with biological targets. nih.gov

The primary features include:

A Hydrogen Bond Donor: The amino group at the 5-position of the pyrazole ring is a crucial hydrogen bond donor. nih.govmdpi.com As demonstrated in studies with p38 MAP kinase, this group's ability to form a specific hydrogen bond with residues like threonine 106 is a major contributor to the inhibitor's high affinity and selectivity. nih.gov

An Aromatic Ring System: The pyrazole ring itself acts as a stable, aromatic scaffold. nih.gov It serves as a bioisostere for a phenyl ring, contributing to favorable hydrophobic and π-stacking interactions within the target's binding pocket. nih.gov

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazole ring (specifically the N2 atom) can act as hydrogen bond acceptors, further anchoring the molecule to the target protein. nih.gov

These features collectively define the molecule's ability to recognize and bind to its specific biological target, making them the focus of efforts in rational drug design and optimization.

Strategies for Enhancing Selectivity and Potency through Structural Derivatization

Building upon the understanding of the key pharmacophoric features, researchers have employed various derivatization strategies to enhance the selectivity and potency of this compound analogues.

One successful strategy involves the optimization of substituents at the 4-position of the pyrazole ring. By using crystallographic data as a guide, modifications can be designed to exploit specific pockets or interactions within the target's active site. For example, in the development of p38 MAP kinase inhibitors, the incorporation of a 2,3-dihydroxypropoxy moiety onto a phenyl group attached at the C4-position of the pyrazole scaffold led to a compound with significantly improved drug-like properties, including high oral bioavailability, without compromising potency. nih.gov

Another approach focuses on modifying the phenyl ring at the N1 position. While the 2,6-difluoro substitution is often optimal, exploring other substitution patterns can yield inhibitors with altered selectivity profiles, potentially targeting different members of a kinase family.

Furthermore, the amino group at the 5-position can be derivatized to explore additional interactions. While maintaining its hydrogen-bonding capability is often essential, converting it to a secondary amine or incorporating it into a larger functional group can sometimes lead to enhanced potency or altered pharmacology. The goal of these derivatizations is to achieve a more favorable balance of properties, including increased target affinity, improved selectivity against off-target proteins, and better pharmacokinetic characteristics. nih.gov

Design of Focused Libraries of this compound Analogues

To systematically explore the structure-activity relationships of the this compound scaffold, medicinal chemists often design and synthesize focused libraries of analogues. nih.gov This approach allows for the methodical investigation of the impact of various substituents at different positions on the core structure. mdpi.com

The design of these libraries is typically guided by a central hypothesis based on initial findings or computational models. For instance, a library might be created to explore a range of substituents at the 4-position of the pyrazole ring, varying in size, electronics, and hydrogen-bonding potential. Another library might focus on diversifying the substitution pattern on the N1-phenyl ring to probe selectivity.

These focused libraries are invaluable for:

Rapidly identifying key regions of the molecule that are sensitive to modification.

Establishing quantitative structure-activity relationships (QSAR).

Optimizing multiple properties simultaneously, such as potency, selectivity, and metabolic stability.

Discovering novel analogues with improved or entirely new biological activities.

The synthesis of such libraries often employs combinatorial chemistry techniques, allowing for the efficient production of a large number of related compounds for biological screening.

In Silico Tools and Databases for SAR Analysis

Computational, or in silico, tools play a pivotal role in modern SAR studies of compounds like this compound. nih.gov These methods allow researchers to rationalize experimental findings and make predictions that guide the design of new analogues.

Key in silico tools used in this context include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For the pyrazole scaffold, docking studies can help visualize how different analogues fit into the active site of a kinase, for example, and can predict the impact of structural modifications on binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.orgsemanticscholar.org By building a QSAR model for a library of this compound analogues, researchers can predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This method identifies the common structural features in a set of active molecules and creates a 3D model of the essential pharmacophore. This model can then be used to screen large databases of virtual compounds to identify new potential hits with different chemical scaffolds but the same key features.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding interactions and the conformational changes that may occur upon binding. nih.gov

Databases such as ChEMBL, PubChem, and the Protein Data Bank (PDB) are essential resources that provide vast amounts of data on chemical structures, biological activities, and protein crystal structures, which are used to build and validate these in silico models. frontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl-3-phenylmethanone |

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel Mechanistic Pathways

The biological activities of pyrazole (B372694) derivatives are often attributed to their interaction with well-known targets like kinases and their role in inflammatory pathways. mdpi.commdpi.com For instance, a novel class of 5-amino-pyrazole derivatives was identified as highly selective inhibitors of p38 MAP kinase. nih.gov However, the full mechanistic scope of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine is likely more complex and warrants deeper investigation.

Future research should venture beyond established targets to uncover novel mechanisms of action. An important area of investigation is the compound's effect on oxidative stress pathways. Oxidative stress is a unifying mechanism in the development of numerous diseases, and pyrazole molecules have demonstrated promising antioxidant activity. nih.gov Elucidating how this compound modulates cellular redox environments could reveal new therapeutic applications.

Furthermore, the potential for pyrazole derivatives to act as virucidal agents is an emerging field of interest. mdpi.com Studies on pyrano[2,3-c]pyrazoles have shown efficacy against various pathogens, including coronaviruses. mdpi.com A critical future direction would be to screen this compound and its analogues for antiviral activity and to determine the underlying mechanisms, which could involve inhibiting viral replication, adsorption, or other key processes. mdpi.com Investigating its potential to induce apoptosis through pathways like caspase activation or to bind to DNA minor grooves could also unveil new anticancer possibilities. mdpi.com

Development of Advanced Synthetic Methodologies

The synthesis of pyrazole derivatives has traditionally relied on classical methods like the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. mdpi.commdpi.comnih.gov While effective, these methods often require harsh conditions and long reaction times. mdpi.com The future of synthesizing this compound and its analogues lies in the adoption of more advanced, efficient, and environmentally friendly methodologies.

Green chemistry approaches are becoming increasingly important in pharmaceutical synthesis. ias.ac.in Techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of mechanochemistry offer significant advantages, including reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating. ias.ac.inrsc.org One-pot multicomponent reactions (MCRs) represent another promising avenue, allowing for the construction of complex pyrazole structures in a single step, which increases efficiency and reduces waste. mdpi.comias.ac.in The development of novel catalytic systems, including nano-catalysts and ligand-free systems, can further enhance the efficiency and selectivity of these synthetic routes. mdpi.comias.ac.in

Applying these advanced methodologies to the synthesis of this compound would not only streamline its production but also facilitate the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

| Methodology | Description | Potential Advantages for Synthesizing Analogues | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction time. | Rapid synthesis of a library of analogues; improved yields. | rsc.org |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances reaction rates and yields. | Energy efficiency; suitable for thermally sensitive substrates. | ias.ac.in |

| One-Pot Multicomponent Reactions (MCRs) | Multiple reactants are combined in a single vessel to form a complex product, minimizing intermediate isolation steps. | High atom economy; operational simplicity; rapid access to molecular diversity. | mdpi.com |

| Nano-Catalyst Systems | Uses catalysts at the nanoscale, offering high surface area and reactivity. | High efficiency; catalyst recyclability; environmentally friendly. | mdpi.com |

| Photoredox Catalysis | Uses light to initiate chemical reactions via single-electron transfer. | Mild reaction conditions; access to unique chemical transformations. | mdpi.com |

Integration of Multi-omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to gain a holistic understanding of how the compound affects cellular functions. nih.gov This integrated approach can help bridge the gap from genotype to phenotype, revealing the complex interplay of molecules in response to the compound. nih.gov

By combining different layers of omics data, researchers can identify not only the primary target of the compound but also its downstream effects and potential off-target interactions. rsc.orgnih.gov For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide a snapshot of the functional output of these changes. rsc.org

Several bioinformatics pipelines and tools have been developed to facilitate the integration and interpretation of multi-omics datasets. frontiersin.orgmdpi.com Applying these tools to study the effects of this compound in relevant cell lines or model organisms could lead to the discovery of novel biomarkers for its activity and provide a more comprehensive picture of its mechanism of action. arxiv.org

| Omics Layer | Technology/Method | Potential Insights | Reference |

|---|---|---|---|

| Genomics | Whole Genome/Exome Sequencing | Identify genetic variations that influence compound sensitivity or resistance. | nih.gov |

| Transcriptomics | RNA-Sequencing, Microarrays | Profile changes in gene expression to identify affected pathways. | nih.gov |

| Proteomics | Mass Spectrometry | Quantify changes in protein abundance and identify post-translational modifications. | nih.gov |

| Metabolomics | Mass Spectrometry, NMR | Measure changes in small molecule metabolites to understand functional cellular outputs. | nih.gov |

| Integrated Analysis | Bioinformatics Tools (e.g., STATegra, MOMIC) | Holistic view of cellular response, biomarker discovery, and mechanistic pathway elucidation. | frontiersin.orgmdpi.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Biological Activity

The process of drug discovery is notoriously long and expensive. springernature.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by accelerating the identification and optimization of new drug candidates. nih.govpremierscience.com These computational tools can be powerfully applied to the future development of analogues of this compound.

For this compound, ML models could be developed to predict its activity against a panel of targets, guide the structural modifications needed to enhance its efficacy, and predict its pharmacokinetic properties. This data-driven approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. premierscience.com

| Drug Discovery Stage | AI/ML Application | Expected Outcome | Reference |

|---|---|---|---|

| Hit Identification | High-Throughput Virtual Screening (HTVS) | Rapidly screen large virtual libraries to identify promising new pyrazole scaffolds. | nih.gov |

| Lead Generation | De Novo Drug Design | Generate novel analogues of this compound with optimized properties. | springernature.com |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of new analogues to guide synthetic efforts. | nih.gov |

| Preclinical Development | ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to select candidates with better drug-like properties. | springernature.com |

Investigation of this compound and Analogues in Emerging Areas of Chemical Biology

The versatility of the pyrazole scaffold suggests that this compound and its derivatives could find applications in emerging areas of chemical biology beyond traditional drug discovery. One such area is the development of chemical probes. Potent and selective analogues could be functionalized to serve as tools for studying the biological function of specific proteins or pathways in their native cellular environment.

Another exciting frontier is the creation of hybrid molecules. mdpi.com This strategy involves combining different pharmacologically active fragments to create a single molecule with enhanced or novel bioactivity. mdpi.com For example, hybridizing the this compound core with other heterocyclic systems, such as tetrazole or indole, could yield compounds with unique biological profiles. mdpi.commdpi.com

Furthermore, the application of pyrazole derivatives in agrochemicals is a well-established field. nih.gov Given the insecticidal activity of some pyrazole compounds that act as ryanodine receptor (RyR) regulators, it would be worthwhile to investigate whether this compound or its analogues exhibit similar properties. nih.gov Exploring these less-traveled research paths could uncover entirely new utilities for this chemical entity.

Q & A

Q. What are the common synthetic routes for 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine?

The synthesis typically involves condensation reactions of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, 5-aminopyrazole derivatives are often synthesized via cyclocondensation of hydrazines with 1,3-diketones under acidic or basic conditions . Alternatively, Suzuki-Miyaura cross-coupling can introduce aryl groups (e.g., 2,6-difluorophenyl) to the pyrazole core using palladium catalysts, as seen in related difluorophenyl-containing compounds . Key reagents include lithium hydroxide for deprotonation and dimethyl sulfoxide (DMSO) as a solvent for high-temperature reactions .

Q. How can the structure of this compound be confirmed experimentally?

Spectroscopic techniques are critical:

- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the pyrazole ring (e.g., δ 6.5–7.5 ppm for aromatic protons) and amine groups .

- IR : Stretching vibrations for N-H (3200–3400 cm) and C-F (1100–1250 cm) confirm functional groups .

- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H] for CHFN) .

- X-ray crystallography : Resolves bond angles and dihedral angles between the pyrazole and difluorophenyl groups, as demonstrated in structurally similar pyrazol-5-amine derivatives .

Q. What are the key reactivity patterns of the amine group in this compound?

The primary amine (-NH) undergoes acylation (e.g., with acetyl chloride), alkylation (using alkyl halides), and Schiff base formation (with aldehydes). For example, in related triazole-amine compounds, the amine reacts with nitroaryl chlorides to form substituted anilines under basic conditions . The electron-withdrawing difluorophenyl group may reduce nucleophilicity, requiring optimized reaction temperatures (e.g., 343 K in DMSO) .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole ring formation?

Regioselectivity depends on substituent effects and reaction conditions :

- Electronic directing groups : Electron-withdrawing groups (e.g., -F) on the phenyl ring direct cyclization to favor the 5-amine position .

- Catalysts : Palladium catalysts in cross-coupling reactions enhance selectivity for the 1-position of the pyrazole .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, favoring specific tautomers during cyclocondensation .

Q. What computational methods are used to predict the pharmacological activity of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking evaluates binding affinities to target proteins (e.g., kinases or antimicrobial targets). For example, pyrazole derivatives with difluorophenyl groups have been docked into adenosine receptors to predict antagonistic activity . Molecular dynamics simulations further analyze stability in biological environments .

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

Fluorine substitution enhances metabolic stability and membrane permeability. In pesticidal analogs (e.g., fipronil), difluorophenyl groups increase binding to GABA receptors . Comparative studies of structure-activity relationships (SAR) can be conducted by synthesizing analogs with varying halogen positions (e.g., 2,4-difluoro vs. 2,6-difluoro) and testing in vitro against bacterial or cancer cell lines .

Methodological Considerations

Q. What strategies mitigate contradictions in reported synthetic yields?

- Optimized reaction conditions : Varying solvents (e.g., ethanol vs. DMSO) or bases (e.g., LiOH vs. KCO) can improve yields. For instance, LiOH in DMSO achieved 73.95% yield in a pyrazol-5-amine synthesis .

- Catalyst screening : Palladium/ligand systems (e.g., Pd(PPh)) enhance efficiency in cross-coupling steps .

- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) resolves regioisomers .

Q. How is crystallinity analyzed, and what insights does it provide?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds) that stabilize the lattice. For example, intramolecular N-H⋯O bonding in pyrazol-5-amine derivatives reduces conformational flexibility, influencing solubility . Powder X-ray diffraction (PXRD) assesses batch consistency, critical for reproducibility in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.